BenchChemオンラインストアへようこそ!

Sniper(abl)-013

PROTAC BCR-ABL degradation DC50

SNIPER(ABL)-013 is a heterobifunctional PROTAC that induces cIAP1-dependent ubiquitination and proteasomal degradation of the BCR-ABL oncoprotein (DC50 = 20 µM). It combines the allosteric ABL inhibitor GNF5 with the cIAP1-recruiting ligand Bestatin via a PEG linker. This allosteric mechanism enables degradation independent of ATP-competitive inhibition, making it uniquely suited for T315I-mutant BCR-ABL studies. Its moderate potency makes it the preferred negative control for benchmarking more potent SNIPER(ABL) analogs (e.g., SNIPER(ABL)-039, DC50 = 10 nM). Narrow E3 ligase recruitment permits selective cIAP1 pathway analysis. For research use only; not for human or clinical applications.

Molecular Formula C42H52F3N7O8
Molecular Weight 839.9 g/mol
Cat. No. B12428457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-013
Molecular FormulaC42H52F3N7O8
Molecular Weight839.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C(C(CC4=CC=CC=C4)N)O
InChIInChI=1S/C42H52F3N7O8/c1-28(2)23-36(52-41(56)38(53)34(46)24-29-7-4-3-5-8-29)40(55)48-16-18-58-20-22-59-21-19-57-17-15-47-39(54)31-10-6-9-30(25-31)35-26-37(50-27-49-35)51-32-11-13-33(14-12-32)60-42(43,44)45/h3-14,25-28,34,36,38,53H,15-24,46H2,1-2H3,(H,47,54)(H,48,55)(H,52,56)(H,49,50,51)/t34-,36+,38+/m1/s1
InChIKeyQPZIGDUURVIUPV-IJDZGJQBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-013: A PROTAC-Based Degrader of Oncogenic BCR-ABL for Chronic Myeloid Leukemia Research


SNIPER(ABL)-013 is a heterobifunctional proteolysis-targeting chimera (PROTAC) belonging to the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) class [1]. It is designed to induce ubiquitin-proteasome-mediated degradation of the BCR-ABL fusion oncoprotein, the key driver in chronic myeloid leukemia (CML) [1]. The compound comprises an ABL kinase inhibitor (GNF5) conjugated via a polyethylene glycol (PEG) linker to an IAP ligand (Bestatin), which recruits the E3 ubiquitin ligase cIAP1 . SNIPER(ABL)-013 induces reduction of BCR-ABL protein levels with a reported DC50 of 20 µM in cellular assays .

Why SNIPER(ABL)-013 Cannot Be Simply Substituted by Other SNIPER(ABL) Degraders


Within the SNIPER(ABL) series, compounds differ substantially in their ABL-binding warheads (e.g., GNF5 vs. dasatinib vs. imatinib), IAP-recruiting ligands (e.g., Bestatin vs. LCL161 derivative vs. MV-1), and linker composition [1]. These variations directly impact degradation potency (DC50 values spanning three orders of magnitude, from 10 nM to 20 µM), kinase selectivity profiles, and the specific E3 ligase recruited (cIAP1 vs. XIAP) . Consequently, substituting one SNIPER(ABL) analog for another without considering these parameters can lead to drastically different experimental outcomes, rendering generic substitution invalid [1].

SNIPER(ABL)-013: Quantitative Differentiation from Closest Analogs


Degradation Potency: SNIPER(ABL)-013 (DC50 = 20 µM) Compared to More Potent SNIPER(ABL) Analogs

SNIPER(ABL)-013 exhibits a DC50 of 20 µM for BCR-ABL protein degradation in cellular assays . In contrast, SNIPER(ABL)-039, which utilizes dasatinib and an LCL161 derivative, achieves a DC50 of 10 nM . SNIPER(ABL)-033, employing HG-7-85-01 and an LCL161 derivative, displays a DC50 of 0.3 µM [1]. This demonstrates that SNIPER(ABL)-013 is significantly less potent (2000-fold less than -039; ~67-fold less than -033) than optimized analogs, positioning it as a lower-potency tool compound suitable for applications where high degradation efficiency is not required or for establishing baseline activity.

PROTAC BCR-ABL degradation DC50

Target Ligand Mechanism: Allosteric (GNF5) vs. ATP-Competitive Inhibitors

SNIPER(ABL)-013 incorporates GNF5, a selective allosteric inhibitor of BCR-ABL that binds the myristate-binding site (IC50 = 220 nM for wild-type ABL) . In contrast, SNIPER(ABL)-039 and SNIPER(ABL)-062 utilize dasatinib or imatinib, which are ATP-competitive inhibitors [1]. Allosteric binding offers a distinct mechanism that may retain activity against certain kinase-domain mutations (e.g., T315I) when used in combination with ATP-competitive inhibitors . This mechanistic difference provides a basis for selecting SNIPER(ABL)-013 for studies focused on allosteric degradation pathways or for combination studies with ATP-competitive TKIs.

Allosteric inhibitor BCR-ABL Kinase selectivity

E3 Ligase Recruitment Profile: Bestatin vs. LCL161 Derivative

SNIPER(ABL)-013 uses Bestatin as the IAP ligand, which primarily recruits the E3 ligase cIAP1 . In contrast, SNIPER(ABL)-024 and SNIPER(ABL)-039 employ an LCL161 derivative, which can recruit both cIAP1 and XIAP [1]. Differential recruitment of IAP family members can influence degradation efficiency and off-target effects. SNIPER(ABL)-013's reliance on Bestatin may offer a narrower IAP recruitment profile, potentially reducing XIAP-mediated off-target degradation.

IAP ligand E3 ligase cIAP1

Optimal Research Applications for SNIPER(ABL)-013 Based on Quantitative Evidence


Baseline Control for BCR-ABL Degradation Studies

Due to its relatively low degradation potency (DC50 = 20 µM), SNIPER(ABL)-013 is ideally suited as a negative control or baseline reference compound when evaluating more potent SNIPER(ABL) analogs (e.g., SNIPER(ABL)-039, DC50 = 10 nM) . Its use allows researchers to discriminate between specific degradation effects and non-specific cellular toxicity.

Mechanistic Studies of Allosteric BCR-ABL Degradation

SNIPER(ABL)-013 employs the allosteric ABL inhibitor GNF5, which binds the myristate pocket distinct from the ATP-binding site . This makes it a valuable tool for investigating degradation pathways that are independent of ATP-competitive inhibition, including studies on T315I-mutant BCR-ABL when used in combination with ATP-competitive TKIs .

Selective cIAP1-Dependent Protein Degradation

With Bestatin as the IAP ligand, SNIPER(ABL)-013 primarily recruits cIAP1, in contrast to LCL161-based SNIPERs that engage both cIAP1 and XIAP . This narrower E3 ligase recruitment profile makes SNIPER(ABL)-013 a preferred tool for experiments requiring selective cIAP1-dependent ubiquitination and degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(abl)-013

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.